molecular formula C7H12N2S2 B13201557 2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole

2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B13201557
M. Wt: 188.3 g/mol
InChI Key: ZOCYIHWHQHVNDN-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole (CAS 1706442-21-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a unique hybrid structure combining two nitrogen-containing heterocycles: a pyrrolidine ring and a 4,5-dihydrothiazole (thiazoline) ring, linked via a sulfanyl bridge . Its molecular formula is C 7 H 12 N 2 S 2 , with a molecular weight of 188.31 g/mol . The integrated pyrrolidine and dihydrothiazole scaffolds are privileged structures in medicinal chemistry. Compounds containing these motifs are frequently explored for their diverse biological activities and are common subunits in pharmaceuticals and agrochemicals . The presence of multiple heteroatoms in its structure makes this compound a valuable and versatile building block (synthon) for designing and synthesizing more complex molecules. Researchers can leverage it in various chemical transformations, including nucleophilic substitution and cyclization reactions, to create novel compound libraries for screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for safe handling and storage information.

Properties

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

2-pyrrolidin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H12N2S2/c1-2-8-5-6(1)11-7-9-3-4-10-7/h6,8H,1-5H2

InChI Key

ZOCYIHWHQHVNDN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=NCCS2

Origin of Product

United States

Preparation Methods

Step-by-step Process:

  • Preparation of α-bromoacyl intermediates:
    The starting material, such as 4-aminoacetophenone, is brominated using bromine in acetic acid at room temperature to generate α-bromocarbonyl compounds.
    Reaction:
    $$
    \text{4-aminoacetophenone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{α-bromocarbonyl derivative}
    $$

  • Cyclocondensation with thiolamines:
    The α-bromocarbonyl compound reacts with pyrrolidin-3-ylthiol or related thioamide derivatives under reflux conditions, leading to the formation of the dihydrothiazole ring.
    Reaction conditions:

    • Solvent: Acetic acid or ethanol
    • Temperature: 60°C
    • Duration: 12–24 hours

Data Table: Typical Reaction Conditions

Parameter Value
Solvent Acetic acid or ethanol
Temperature 60°C
Reaction time 12–24 hours
Yield 50–75%

Example:

  • Bromination of 4-aminoacetophenone yields an α-bromo derivative, which then cyclizes with pyrrolidin-3-ylthiol to form the target compound.

Direct Synthesis via Hantzsch Reaction

The Hantzsch reaction provides an alternative route by condensing thionicotinamide with α-haloketones, such as chloroacetone or bromoacetyl compounds, in the presence of catalysts like triethylamine.

Procedure:

  • Reactants:
    • Thionicotinamide (or similar thiazole precursors)
    • α-Haloketone (e.g., chloroacetone)
    • Catalyst: Triethylamine
  • Conditions:
    • Solvent: Ethanol or dimethylformamide (DMF)
    • Temperature: Reflux (~80°C)
    • Duration: 4–8 hours

Reaction Scheme:

Thionicotinamide + α-Haloketone → 2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole derivatives

Data Table: Reaction Parameters

Parameter Value
Solvent Ethanol or DMF
Catalyst Triethylamine
Temperature Reflux (~80°C)
Time 4–8 hours
Yield 60–85%

Notes:

  • This method is advantageous for high yields but may involve harsh reaction conditions and expensive catalysts.

Multi-step Synthesis Involving Cyclization of Precursors

This approach involves synthesizing precursor compounds such as 2-mercapto-thiazole derivatives, followed by alkylation with pyrrolidine derivatives.

General Steps:

Reaction Conditions:

Data Table: Typical Conditions

Parameter Value
Base K₂CO₃ or NaH
Solvent DMF or acetonitrile
Temperature 25–60°C
Reaction time 4–12 hours
Yield 55–80%

Industrial-Scale Synthesis: One-Pot Multi-Component Reactions

Recent advances have explored one-pot syntheses involving the combination of thiazole precursors, pyrrolidine derivatives, and sulfur sources, optimized for large-scale production.

Typical Procedure:

  • Mix starting materials in a suitable solvent (e.g., ethanol or acetic acid)
  • Add sulfur source (e.g., elemental sulfur or thiourea)
  • Heat under reflux with stirring
  • Isolate the product via filtration or chromatography

Reaction Data:

Parameter Value
Solvent Ethanol or acetic acid
Temperature 80–100°C
Duration 6–12 hours
Yield 65–78%

Summary of Key Data and Reaction Conditions

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Typical Yield
Cyclocondensation 4-Aminoacetophenone derivatives Thiolamines or thioamides Acetic acid 60°C 12–24 h 50–75%
Hantzsch Reaction Thionicotinamide + α-Haloketone Triethylamine Ethanol/DMF Reflux 4–8 h 60–85%
Mercapto-Thiazole Alkylation 2-Mercapto-thiazole + Pyrrolidin-3-yl halide Base (K₂CO₃) DMF 25–60°C 4–12 h 55–80%
One-Pot Multi-Component Multiple precursors Sulfur source Ethanol/acetic acid 80–100°C 6–12 h 65–78%

Notes and Considerations

  • Reaction optimization is crucial for maximizing yield and purity, especially regarding temperature control and reagent stoichiometry.
  • Purification typically involves recrystallization, chromatography, or extraction depending on the method.
  • Scale-up requires process modifications, such as continuous flow reactors, to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

A. Substituent Diversity in Dihydrothiazoles

  • 2-Phenyl-4,5-dihydro-1,3-thiazole (11a): Synthesized via solvent-free conditions using HNO₃@nano SiO₂ catalyst (0.01 g, 100°C) .
  • 2-Mercapto-4,5-dihydro-1,3-thiazole (CAS 96-53-7) : Features a thiol group, enhancing nucleophilic reactivity for applications in polymer crosslinking .
  • 2-(Z-1,2-Diferrocenylvinyl)-4,5-dihydro-1,3-thiazole: Exhibits redox potentials of E(I) = 0.251 V and E(II) = 0.408 V, higher than dihydrooxazole analogs due to sulfur’s electron-withdrawing nature .

B. Synthetic Challenges
The synthesis of 2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole may face moderate yields similar to 1,3-thiazole derivatives (e.g., 20a and 20e in ), where competing side reactions and unstable intermediates reduce efficiency .

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

Compound Substituent MIC (μg/mL) Target Organisms Reference
50n (Biernasiuk et al.) CH₂COOEt, CH₃ 0.015–0.03 Candida species
50o (Biernasiuk et al.) CH₂COOEt, CH₃ 0.015–0.03 Candida species
2-Phenyl-4,5-dihydro-1,3-thiazole Phenyl N/A Degradation product of Thiazole Yellow G

Physicochemical and Electronic Properties

Table 2: Redox Potentials and LogP Values

Compound Redox Potential (V) logP Key Feature
2-(Z-Diferrocenylvinyl)-imidazoline E(I) = 0.250, E(II) = 0.437 3.2 Imidazoline backbone
2-(Z-Diferrocenylvinyl)-dihydrothiazole E(I) = 0.251, E(II) = 0.408 3.5 Sulfur-enhanced electron withdrawal

The sulfur atom in dihydrothiazoles increases redox potentials compared to oxazole analogs, suggesting utility in electrochemical applications .

Oxidation Behavior

4,5-Dihydro-1,3-thiazoles are oxidized to S-oxides or S-dioxides under strong oxidizing agents (e.g., KMnO₄, m-CPBA) . The pyrrolidinylsulfanyl substituent may sterically hinder oxidation, altering reaction pathways compared to unhindered analogs like 2-phenyl derivatives .

Biological Activity

2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including antibacterial and cytotoxic activities, as well as its potential applications in pharmacology.

Chemical Structure

The molecular formula of this compound is C7H12N2S2C_7H_{12}N_2S_2. The compound features a thiazole ring fused with a pyrrolidine moiety, which is crucial for its biological interactions.

Antibacterial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that thiazolidinone derivatives possess activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative AS. aureus10 µg/mL
Thiazolidinone Derivative BE. coli15 µg/mL

Cytotoxicity

Cytotoxicity studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have shown IC50 values ranging from 1.05 to 20.1 µM against various cancer cell lines . This suggests a promising avenue for further research into its anticancer potential.

Cell LineIC50 Value (µM)Reference
HeLa5.0
MCF-715.0

The biological activity of thiazole compounds is often attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes critical for bacterial survival or disrupt cellular processes in cancer cells. The presence of the sulfur atom in the thiazole ring is particularly important for these interactions.

Case Studies

  • Antibacterial Efficacy : A study examined the antibacterial effects of various thiazole derivatives against Staphylococcus aureus. The results indicated that modifications to the sulfur group enhanced antibacterial potency.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that certain modifications to the thiazole structure resulted in increased cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents.

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